molecular formula C12H17NO3S B13928674 2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol

2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol

Cat. No.: B13928674
M. Wt: 255.34 g/mol
InChI Key: NWABAORXDMOINC-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol is an organic compound that features a phenylsulfonyl group attached to a pyrrolidine ring via an ethan-1-ol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol typically involves the reaction of phenylsulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of an ethan-1-ol group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology, which allows for precise control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethan-1-ol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethan-1-ol derivatives.

Scientific Research Applications

2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can engage in various interactions with enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an alcohol.

    2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-amine: Contains an amine group instead of an alcohol.

Uniqueness

2-(Phenylsulfonyl)-1-(pyrrolidin-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the phenylsulfonyl and pyrrolidine moieties allows for versatile applications in various fields of research.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-pyrrolidin-2-ylethanol

InChI

InChI=1S/C12H17NO3S/c14-12(11-7-4-8-13-11)9-17(15,16)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2

InChI Key

NWABAORXDMOINC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(CS(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

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